Aglycone Structural Divergence: Single Carbon and Amino Group Distinction from Chartreusin
Chrymutasin C's aglycone core differs from that of chartreusin by the presence of an amino group and a single carbon alteration, a modification achieved through targeted mutagenesis of the producing strain [1]. This structural divergence is anticipated to alter DNA intercalation geometry and sequence selectivity, although direct biophysical data remain unpublished. The aglycone is identical across all three chrymutasin congeners (A, B, C), while the sugar moieties vary [1].
| Evidence Dimension | Aglycone chemical composition difference |
|---|---|
| Target Compound Data | Aglycone contains an additional carbon and an amino group vs. chartreusin [1] |
| Comparator Or Baseline | Chartreusin aglycone lacks the amino group and has one fewer carbon atom [1] |
| Quantified Difference | Molecular formula difference: C vs. N substitution; exact mass shift not specified in source |
| Conditions | NMR spectroscopy, 13C-labeling incorporation studies, and synthesis of aglycone derivatives [1] |
Why This Matters
The unique aglycone defines Chrymutasin C's distinct DNA binding mode, making it a non-interchangeable tool compound for probing benzonaphthopyranone SAR.
- [1] Uchida H, Nakakita Y, Enoki N, Abe N, Nakamura T, Munekata M. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation. J Antibiot (Tokyo). 1994 Jun;47(6):655-67. doi: 10.7164/antibiotics.47.655. PMID: 8040070. View Source
